tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate
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Overview
Description
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a spiro[4.5]decane ring system fused with a dioxane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- rac-tert-Butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
Uniqueness
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-(1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-9-14(18-10-11)5-7-17-8-6-14/h11H,5-10H2,1-4H3 |
InChI Key |
TXPVXCIDFXCFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2)OC1 |
Origin of Product |
United States |
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